molecular formula C9H12N2O3 B1287547 2-Amino-4,6-dimethoxybenzamide CAS No. 63920-73-0

2-Amino-4,6-dimethoxybenzamide

Cat. No. B1287547
CAS RN: 63920-73-0
M. Wt: 196.2 g/mol
InChI Key: LSDUYZHWQMMNCO-UHFFFAOYSA-N
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Patent
US08889698B2

Procedure details

A solution of 3,5-dimethoxyaniline (199 g, 1.30 mol) in ether (5.0 L) in a 5 L 3-necked flask was cooled to 0° C. HCl gas (227 g) was bubbled through the solution over 45 min. After 45 min at 10° C., the mixture was filtered, washed with isopropylacetate (4 L), and dried overnight on high vacuum at 45° C. to give the hydrochloride (242.3 g, 98%), as a white solid. A mixture of the hydrochloride above (20 g, 0.105 mol) and oxalyl chloride (33 mL) in a 3-necked flask equipped with a reflux condenser was heated for 2 h with stirring (170° C. external temperature), and the oxalyl chloride was distilled from the reaction mixture. The flask was cooled to 0° C. and methanol (40 mL) was added. The reaction mixture was heated to reflux for 45 min, filtered while hot, and washed with methanol (80 mL) to give the 4,6-dimethoxyisatin (17.2 g, 79%) as a yellow-green solid. To a heated solution (external temp 70° C.) of the isatin (162 g, 0.78 mol) in aqueous NaOH (40%, 1.5 L) was added H2O2 (35%, 405 mL) slowly over 2 h: After the addition of each portion of H2O2, the internal reaction temperature (initially 64° C.) increased (to a maximum temp of 80° C.). After the addition was complete, the foaming reaction mixture was then stirred for an additional 2 h at 70° C., and the mixture was allowed to stir overnight while cooling to room temperature. The mixture was heated to 70° C. Additional H2O2 (75 mL) was added, and the mixture was stirred at 70° C. for a further 2 h until the reaction was complete. After cooling to 10° C. (bath temperature), aqueous Na2S2O3 (150 mL, saturated) was added. The mixture was brought to pH 8 with HCl (37%, 1.6 L) and pH 6 with acetic acid (glacial, 75 mL), without allowing the reaction mixture to warm to greater than 40° C. Filtration of the reaction mixture and washing with water (4 L) gave the expected amino acid as a tan solid (83.7 g, 55%). To a solution of the amino acid (82.7 g, 0.42 mol) in anhydrous THF (4.2 L) was added EDCl (89.2 g, 0.48 mol), HOBT (65 g, 0.48 mol), and NMM (51.3 mL), and the mixture was allowed to stir at room temperature for 3 h. Aqueous NH3 (83 mL, 50%) was added, and the mixture was stirred at room temperature for 16 h. Water (1.25 L) was added, and the mixture was extracted with DCM (2×250 mL). The combined extracts were then washed with water (2×500 mL). Concentration, formation of a slurry with ether (550 mL), filtration, and drying under high vacuum gave 2-amino-4,6-dimethoxybenzamide (46.7 g, 57%) as a brown solid.
[Compound]
Name
amino acid
Quantity
82.7 g
Type
reactant
Reaction Step One
Name
Quantity
89.2 g
Type
reactant
Reaction Step One
Name
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
51.3 mL
Type
reactant
Reaction Step One
Name
Quantity
4.2 L
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.25 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN=C=[N:5][CH2:6][CH2:7][CH2:8][N:9](C)C.Cl.C1C=CC2N([OH:22])N=NC=2C=1.CN1[CH2:29][CH2:28][O:27][CH2:26]C1.N.C1[CH2:35][O:34][CH2:33][CH2:32]1>O>[NH2:9][C:8]1[CH:29]=[C:28]([O:27][CH3:26])[CH:32]=[C:33]([O:34][CH3:35])[C:7]=1[C:6]([NH2:5])=[O:22] |f:0.1|

Inputs

Step One
Name
amino acid
Quantity
82.7 g
Type
reactant
Smiles
Name
Quantity
89.2 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
65 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
51.3 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
4.2 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
83 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
1.25 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (2×250 mL)
WASH
Type
WASH
Details
The combined extracts were then washed with water (2×500 mL)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration, formation of a slurry
FILTRATION
Type
FILTRATION
Details
with ether (550 mL), filtration
CUSTOM
Type
CUSTOM
Details
drying under high vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(C(=O)N)C(=CC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 46.7 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.